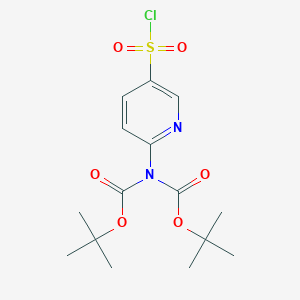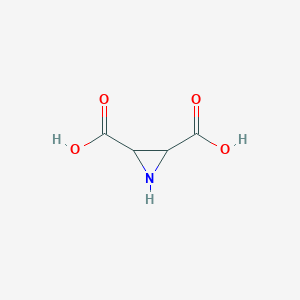
Aziridine-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine-2,3-dicarboxylic acid is a unique and highly reactive compound characterized by a three-membered aziridine ring with two carboxylic acid groups attached at the 2 and 3 positions. This compound is known for its significant strain energy due to the small ring size, making it an interesting subject for chemical research and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aziridine-2,3-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of amino acids or their derivatives. For example, the reaction of diethyl tartrate with aziridine derivatives under specific conditions can yield this compound . Another method includes the use of glutaric anhydride with aziridine esters or aziridine-2-carboxamide, leading to the formation of mono N-acyl derivatives of dicarboxylic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to facilitate the cyclization and ring-opening reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Aziridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes nucleophilic attack, leading to ring-opening and the formation of alkylated products.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.
Substitution Reactions: this compound can undergo substitution reactions with various nucleophiles, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include thiols, amines, and alcohols.
Conditions: Reactions typically occur under acidic or basic conditions, depending on the desired product and reaction pathway.
Major Products: The major products formed from these reactions include various alkylated derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Aziridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of aziridine-2,3-dicarboxylic acid primarily involves its high reactivity due to the strained aziridine ring. This strain facilitates nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. For example, the compound can selectively alkylate thiol groups on cancer cell surface proteins, inhibiting their function and leading to cell death . Additionally, this compound derivatives can inhibit protein disulfide isomerases, enzymes involved in protein folding, further contributing to their anticancer activity .
Comparación Con Compuestos Similares
Aziridine-2,3-dicarboxylic acid can be compared with other aziridine derivatives and similar compounds:
Aziridine-2-carboxylic Acid: This compound has a similar structure but with only one carboxylic acid group.
Azetidine-2-carboxylic Acid: A four-membered ring analog, azetidine-2-carboxylic acid, is less strained and thus less reactive compared to this compound.
Cyclopropane-1,2-dicarboxylic Acid: Another strained ring compound, cyclopropane-1,2-dicarboxylic acid, has different reactivity due to the absence of a nitrogen atom in the ring.
This compound stands out due to its unique combination of high ring strain and the presence of two carboxylic acid groups, making it a valuable compound for various chemical and biological applications.
Propiedades
Número CAS |
116063-93-5 |
|---|---|
Fórmula molecular |
C4H5NO4 |
Peso molecular |
131.09 g/mol |
Nombre IUPAC |
aziridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(7)1-2(5-1)4(8)9/h1-2,5H,(H,6,7)(H,8,9) |
Clave InChI |
IFCCPDAHQDGHMH-UHFFFAOYSA-N |
SMILES canónico |
C1(C(N1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)

![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)


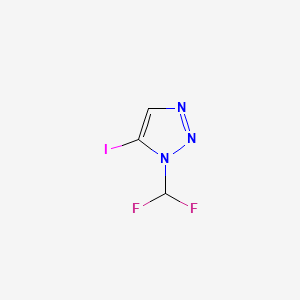
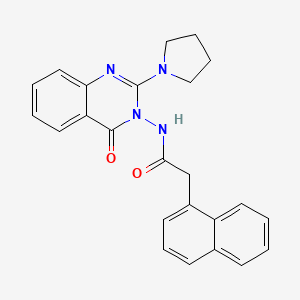
![2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one](/img/structure/B13939960.png)
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide](/img/structure/B13939967.png)

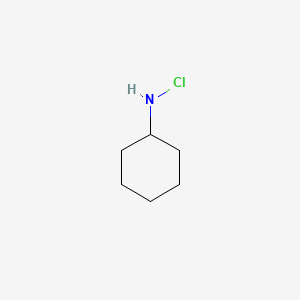
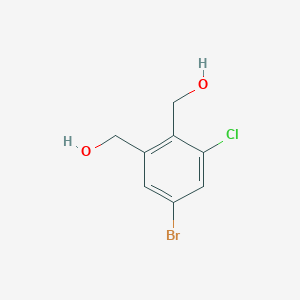
![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)
